molecular formula C9H8BrNO B13977609 2-Bromo-3-(2-hydroxyethyl)benzonitrile

2-Bromo-3-(2-hydroxyethyl)benzonitrile

Cat. No.: B13977609
M. Wt: 226.07 g/mol
InChI Key: NMPQIINUIDOHGJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile typically involves the bromination of 3-(2-hydroxyethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of 2-bromo-3-(2-oxoethyl)benzonitrile or 2-bromo-3-(2-carboxyethyl)benzonitrile.

    Reduction: Formation of 2-bromo-3-(2-aminoethyl)benzonitrile.

Scientific Research Applications

2-Bromo-3-(2-hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-hydroxyethyl)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzonitrile: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    3-(2-Hydroxyethyl)benzonitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

2-Bromo-3-(2-hydroxyethyl)benzonitrile is unique due to the presence of both bromine and hydroxyethyl groups, which confer distinct reactivity and potential for diverse applications. This dual functionality makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-3-(2-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H8BrNO/c10-9-7(4-5-12)2-1-3-8(9)6-11/h1-3,12H,4-5H2

InChI Key

NMPQIINUIDOHGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Br)CCO

Origin of Product

United States

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